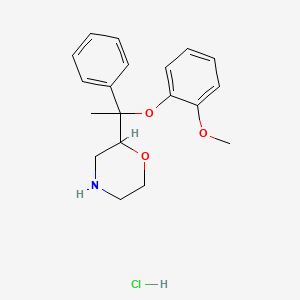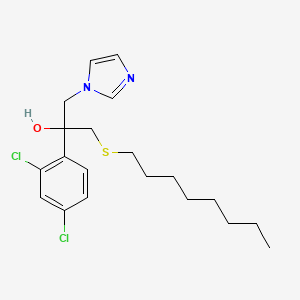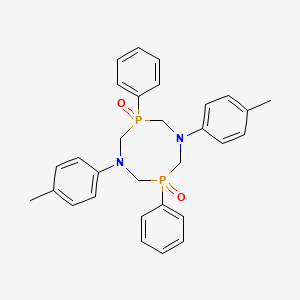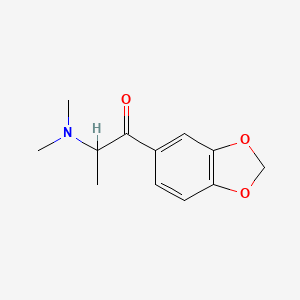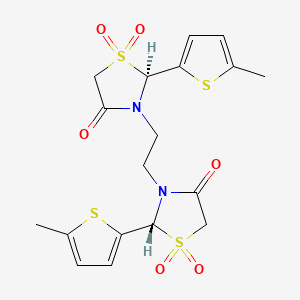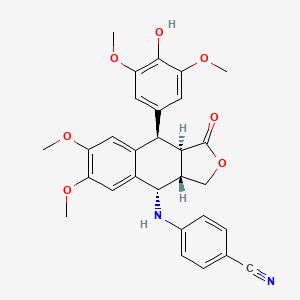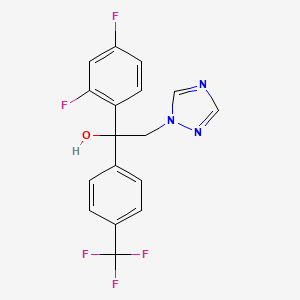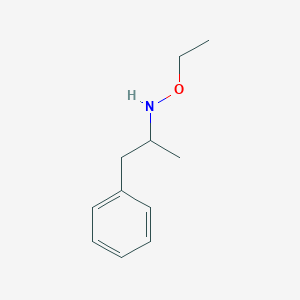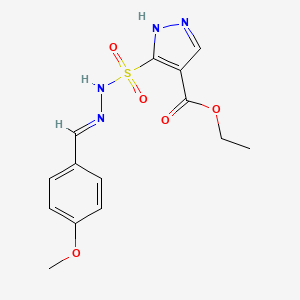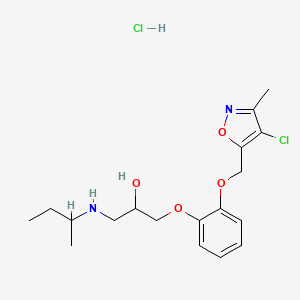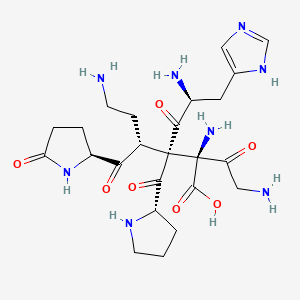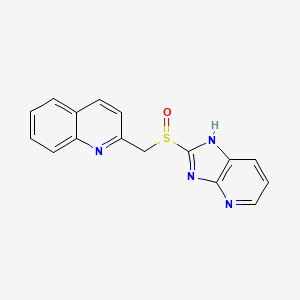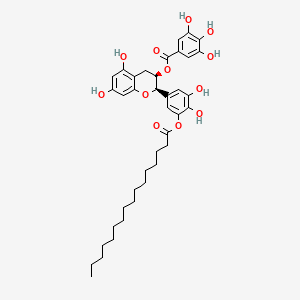
Epigallocatechin gallate 3'-palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epigallocatechin gallate 3’-palmitate is a derivative of epigallocatechin gallate, a catechin found abundantly in green tea. This compound is formed by the esterification of epigallocatechin gallate with palmitic acid. It is known for its enhanced stability and bioavailability compared to its parent compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epigallocatechin gallate 3’-palmitate can be synthesized through a chemical acylation process. The optimized reaction conditions involve using epigallocatechin gallate, palmitoyl chloride, and sodium acetate in a molar ratio of 1:2:2, with acetone as the solvent. The reaction is carried out at 40°C, resulting in a yield of 90.6% .
Industrial Production Methods
While specific industrial production methods for epigallocatechin gallate 3’-palmitate are not extensively documented, the synthesis process can be scaled up using standard chemical engineering techniques. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Epigallocatechin gallate 3’-palmitate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its antioxidant properties.
Substitution: The ester linkage in epigallocatechin gallate 3’-palmitate can be targeted in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Epigallocatechin gallate 3’-palmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and acylation reactions.
Biology: The compound’s enhanced stability and bioavailability make it a valuable tool in studying cellular uptake and metabolism of catechins.
Industry: It is used in the formulation of dietary supplements and functional foods, leveraging its health-promoting properties.
Wirkmechanismus
The mechanism of action of epigallocatechin gallate 3’-palmitate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epigallocatechin gallate: The parent compound, known for its antioxidant and anti-inflammatory properties.
Epicatechin gallate: Another catechin with similar biological activities but different structural features.
Gallocatechin gallate: A catechin with comparable antioxidant properties but differing in its molecular structure.
Uniqueness
Epigallocatechin gallate 3’-palmitate stands out due to its enhanced stability and bioavailability, making it more effective in various applications compared to its parent compound and other similar catechins. Its unique ester linkage with palmitic acid provides additional benefits in terms of cellular uptake and metabolic stability .
Eigenschaften
CAS-Nummer |
948837-65-8 |
|---|---|
Molekularformel |
C38H48O12 |
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
[(2R,3R)-2-(3-hexadecanoyloxy-4,5-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(44)48-32-19-23(16-30(43)36(32)46)37-33(22-26-27(40)20-25(39)21-31(26)49-37)50-38(47)24-17-28(41)35(45)29(42)18-24/h16-21,33,37,39-43,45-46H,2-15,22H2,1H3/t33-,37-/m1/s1 |
InChI-Schlüssel |
KXCIOTCUJXIMFD-PZSMLTKBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC(=C1O)O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC(=C1O)O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


